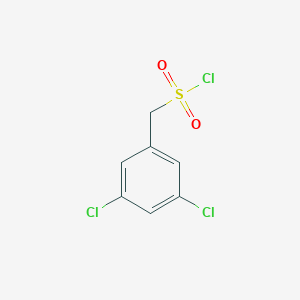

(3,5-dichlorophenyl)methanesulfonyl Chloride

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMJRPMBVICCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407333 | |

| Record name | (3,5-dichlorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-70-3 | |

| Record name | (3,5-Dichlorophenyl)methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-dichlorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dichlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3,5-dichlorophenyl)methanesulfonyl chloride

This compound, bearing the CAS number 163295-70-3 , is a highly reactive organosulfur compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in its ability to introduce the (3,5-dichlorophenyl)methanesulfonyl moiety into a target molecule, a functional group that can significantly influence the physicochemical and biological properties of the final compound, such as efficacy and stability.[1] This guide provides a comprehensive technical overview of this versatile reagent, from its fundamental chemical properties and synthesis to its applications in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

This compound is a white solid with a molecular formula of C₇H₅Cl₃O₂S and a molecular weight of 259.54 g/mol .[1] Its structural features, including the dichlorinated phenyl ring and the reactive sulfonyl chloride group, give rise to a distinct spectroscopic signature that is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 163295-70-3 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.54 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1][4] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Characterization:

While a publicly available, experimentally verified high-resolution spectrum for this specific compound is not readily accessible, its expected spectral characteristics can be predicted based on the known absorption regions of its constituent functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bond typically appear in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[5] Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹, while the C-Cl stretching will be observed in the fingerprint region.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorinated ring and the methylene protons adjacent to the sulfonyl group. The methylene protons would likely appear as a singlet in the downfield region, deshielded by the adjacent electron-withdrawing sulfonyl group. The aromatic protons would exhibit a splitting pattern characteristic of a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the methylene carbon. The carbon atom of the methylene group will be shifted downfield due to the influence of the sulfonyl chloride moiety.

-

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to sulfonyl chlorides exist, a common and effective method involves the chlorosulfonation of an appropriate precursor. The following is a representative, field-proven protocol for the synthesis of this compound, based on established chemical principles.

Experimental Protocol: Synthesis via Chlorosulfonation of 3,5-Dichlorotoluene

Materials:

-

3,5-Dichlorotoluene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichlorotoluene (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.

-

To the crude sulfonic acid, add thionyl chloride (2.0-3.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Reactivity and Mechanism: The Sulfonamide Connection

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

The most prominent reaction of this compound in drug development is the formation of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a key functional group in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and kinase inhibitors.[6]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.

Applications in Drug Discovery and Development

This compound serves as a important intermediate in the synthesis of a variety of biologically active molecules. Its incorporation can impart desirable properties such as increased lipophilicity and metabolic stability. While specific, named drugs containing this exact fragment are not readily identifiable in the public domain, patent literature reveals its use in the synthesis of novel compounds with therapeutic potential, particularly in the area of kinase inhibitors for cancer therapy.

For instance, patent applications describe the use of this compound in the synthesis of substituted pyridinamine and pyrimidinamine derivatives, which are investigated for their potential as inhibitors of various protein kinases. These kinases are often implicated in the uncontrolled cell growth characteristic of cancer.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile reagent for the modern medicinal chemist. Its well-defined reactivity, particularly in the formation of sulfonamides, makes it an indispensable tool for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of new and improved therapeutics.

References

An In-Depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: Properties, Applications, and Protocols for the Research Professional

Executive Summary: (3,5-dichlorophenyl)methanesulfonyl chloride is a highly reactive sulfonyl chloride compound that serves as a critical building block in modern synthetic chemistry. Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a key intermediate for introducing the (3,5-dichlorophenyl)methanesulfonyl moiety into target molecules.[1][2] The presence of the dichlorinated phenyl ring provides a stable scaffold and influences the physicochemical properties of the final compound, while the sulfonyl chloride group offers a reactive handle for forming stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.[1] This guide provides a comprehensive overview of its chemical properties, explores its strategic applications, and details rigorous protocols for its safe handling and use in a laboratory setting, tailored for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound, also known as 3,5-dichloro-α-toluenesulfonyl chloride, is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 3,5-dichlorinated benzene ring.[1] This substitution pattern is crucial, as the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the sulfonyl chloride group and the overall properties of its derivatives. The compound typically presents as a white solid and requires storage at refrigerated temperatures (0-8 °C) to maintain its stability.[1]

Key Compound Data

A summary of the essential quantitative and identifying information for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 259.54 g/mol | [1][3][4][5] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][4][5] |

| CAS Number | 163295-70-3 | [1][4][5] |

| Appearance | White Solid | [1] |

| Purity | ≥95% - 97% | [1][3][5] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)Cl | [4] |

| IUPAC Name | This compound | [4] |

The Chemistry and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack. This reactivity is the cornerstone of its application in organic synthesis.[1]

Upon reaction with nucleophiles such as primary or secondary amines, it readily forms highly stable sulfonamide bonds.[1][6] This reaction is fundamental to medicinal chemistry, as the sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibiotics and diuretics.[6] Similarly, reaction with alcohols in the presence of a base yields sulfonate esters.

The dichlorophenyl group is not merely a spectator. It imparts significant lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. Furthermore, the two chlorine atoms provide specific vectors for potential further functionalization or for establishing key binding interactions within a biological target.

Strategic Applications in Research and Development

The applications of this compound are diverse, spanning pharmaceuticals, agrochemicals, and materials science.[1][2]

-

Pharmaceutical Synthesis : This is its primary application area. It serves as an essential intermediate for creating sulfonamide derivatives, which are critical in medicinal chemistry.[1] The ability to introduce the dichlorinated aryl moiety allows researchers to systematically explore structure-activity relationships (SAR) by probing hydrophobic pockets in target proteins.

-

Agrochemicals : The compound is used in the formulation of potent herbicides and pesticides.[1][2] The sulfonamide linkage is often a key feature in molecules designed for high efficacy and appropriate environmental stability.

-

Analytical Chemistry : It can be used as a derivatizing agent. By reacting it with analytes containing amine or hydroxyl groups, chemists can create derivatives that are more readily detectable and quantifiable by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]

-

Material Science : The reagent finds use in developing advanced materials, including specialized polymers and coatings, by introducing sulfonyl groups that can enhance thermal stability and other material properties.[1][2]

Experimental Protocols and Handling

As a senior scientist, ensuring the safe and effective use of reactive reagents is paramount. The protocols described herein are designed as self-validating systems, where understanding the causality behind each step ensures procedural integrity.

Safety and Hazard Management

This compound is a corrosive chemical that causes severe skin burns and eye damage.[4][5][7] It also reacts with water, potentially liberating toxic gas.[5][8] Strict adherence to safety protocols is mandatory.

-

GHS Hazard Information : H314 - Causes severe skin burns and eye damage.[4][5][7]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash- and impact-resistant safety goggles with a face shield when handling this substance.[9]

-

Engineering Controls : All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]

-

Incompatibilities : Avoid contact with water, moisture, strong bases, and oxidizing agents.[7][9]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[7][10] The recommended storage temperature is 0-8 °C.[1]

-

Spill & Disposal : In case of a spill, absorb with a dry, inert material such as sand or vermiculite and collect in a labeled, sealed container for hazardous waste disposal.[11] Do not use water for cleanup. Dispose of waste in accordance with all local and national regulations.

General Protocol for Sulfonamide Synthesis

This protocol provides a representative, step-by-step methodology for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.

Causality : This reaction requires a non-nucleophilic base to neutralize the HCl generated in situ. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are critical because sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid in the presence of water, which would consume the starting material and reduce the yield.

Methodology:

-

Reaction Setup :

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent).

-

Dissolve the amine in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at a concentration of approximately 0.1-0.5 M.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 - 1.5 equivalents).

-

Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.

-

-

Reagent Addition :

-

In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. The slight excess ensures complete consumption of the limiting amine.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes via a syringe or dropping funnel.

-

-

Reaction Monitoring :

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

-

Workup and Isolation :

-

Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any unreacted starting material or sulfonic acid), and finally, brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification :

-

The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.

-

Conclusion

This compound is a potent and versatile synthetic tool. Its value lies not just in its reactivity but in the specific structural and physicochemical properties it imparts to its derivatives. For professionals in drug discovery and agrochemical research, a thorough understanding of its properties, applications, and handling requirements is essential for leveraging its full potential in the design and synthesis of novel, high-value molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Synthesis and Characterization of (3,5-dichlorophenyl)methanesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of (3,5-dichlorophenyl)methanesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details a probable synthetic pathway, including a step-by-step experimental protocol for its preparation via the oxidative chlorination of a suitable precursor. Furthermore, it outlines the essential analytical techniques for its characterization, presenting expected physicochemical and spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering field-proven insights into the practical aspects of handling and verifying this important chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₅Cl₃O₂S, is a versatile bifunctional molecule of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a dichlorinated aromatic ring and a reactive methanesulfonyl chloride moiety, makes it an ideal building block for introducing the (3,5-dichlorophenyl)methylsulfonyl group into a target molecule. This is particularly valuable in the development of novel therapeutic agents and pesticides where the sulfonamide linkage is a common pharmacophore.[1][2] The dichlorophenyl group can impart specific lipophilic and metabolic stability properties, while the sulfonyl chloride allows for straightforward reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[3] Understanding the synthesis and characterization of this reagent is therefore crucial for its effective application in research and development.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of alkylsulfonyl chlorides is most commonly and efficiently achieved through the oxidative chlorination of the corresponding thiols or mercaptans. This method is favored for its relatively mild conditions and good yields. The proposed synthetic route to this compound, therefore, commences with the readily available 3,5-dichlorobenzyl chloride, which is first converted to the corresponding mercaptan, followed by oxidative chlorination.

Proposed Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process starting from 3,5-dichlorobenzyl chloride.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure based on well-established methods for the synthesis of alkylsulfonyl chlorides from alkyl halides.

Step 1: Synthesis of 3,5-Dichlorobenzyl mercaptan

This step involves the conversion of the benzylic halide to a thiol. A common method is the reaction with sodium hydrosulfide (NaSH) or via the intermediacy of an isothiouronium salt followed by hydrolysis.

-

Materials and Reagents:

-

3,5-Dichlorobenzyl chloride

-

Sodium hydrosulfide (NaSH) or Thiourea

-

Ethanol

-

Sodium hydroxide (for hydrolysis if using thiourea)

-

Hydrochloric acid

-

Diethyl ether or Dichloromethane

-

-

Procedure (via isothiouronium salt):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add a solution of sodium hydroxide (2.5 equivalents) in water to the flask.

-

Continue to reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 1-2.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3,5-dichlorobenzyl mercaptan, which can be used in the next step without further purification.

-

Step 2: Oxidative Chlorination to this compound

This critical step transforms the mercaptan into the desired sulfonyl chloride.

-

Materials and Reagents:

-

3,5-Dichlorobenzyl mercaptan (from Step 1)

-

Glacial acetic acid

-

Water

-

Chlorine gas

-

Ice

-

Dichloromethane or Chloroform

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a mixture of glacial acetic acid and water.

-

Dissolve the crude 3,5-dichlorobenzyl mercaptan in this solvent system and cool the mixture to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the stirred solution at a steady rate, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

-

Continue the chlorine addition until the reaction is complete (this can be monitored by the disappearance of the thiol starting material by TLC or GC). A persistent yellow-green color of the solution indicates an excess of chlorine.

-

Pour the reaction mixture into ice-water with vigorous stirring. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white crystalline solid[1] |

| Molecular Formula | C₇H₅Cl₃O₂S[4] |

| Molecular Weight | 259.54 g/mol [1] |

| Melting Point | 106 - 112 °C[5] |

| Purity (HPLC) | ≥ 95% (as diethylsulfonamide derivative)[5] |

Spectroscopic Data

While experimentally obtained spectra for this specific compound are not widely available in public databases, the following represents the expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | A singlet for the benzylic protons (-CH₂-) is expected around δ 4.5-5.0 ppm. The aromatic protons would appear as multiplets or distinct signals in the δ 7.0-7.5 ppm region. |

| ¹³C NMR | The benzylic carbon (-CH₂-) is anticipated to resonate in the δ 60-70 ppm range. Aromatic carbons would be observed in the δ 120-140 ppm region. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl chloride group are expected: SO₂ asymmetric stretch (~1370-1390 cm⁻¹) and SO₂ symmetric stretch (~1170-1190 cm⁻¹). Aromatic C-H and C=C stretching, as well as C-Cl stretching bands, would also be present.[5] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ at m/z ≈ 258 (considering the most abundant isotopes of Cl) would be expected. A characteristic fragmentation pattern would involve the loss of SO₂Cl or Cl. Predicted m/z values for adducts include [M+H]⁺ at 258.91488 and [M+Na]⁺ at 280.89682.[6] |

Quality Control Workflow

A robust quality control process is vital to ensure the suitability of the synthesized material for downstream applications.

Caption: A typical quality control workflow for this compound.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive and reacts with water to liberate toxic gas (hydrogen chloride). Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.[4]

Conclusion

This technical guide has outlined a practical and mechanistically sound approach to the synthesis of this compound, a key building block in modern chemical synthesis. By following the detailed experimental protocol and employing the described characterization techniques, researchers and drug development professionals can confidently prepare and verify the quality of this important intermediate. Adherence to strict safety protocols is paramount when handling this reactive and corrosive compound.

References

- 1. CN103508880A - Method for synthesizing 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. PubChemLite - this compound (C7H5Cl3O2S) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of (3,5-dichlorophenyl)methanesulfonyl Chloride for Synthetic and Medicinal Chemistry Applications

Introduction

(3,5-dichlorophenyl)methanesulfonyl chloride is a specialized sulfonylating agent increasingly utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Characterized by the chemical formula C₇H₅Cl₃O₂S and CAS number 163295-70-3, its molecular structure features a reactive sulfonyl chloride moiety attached to a dichlorinated benzyl group.[2] This unique combination offers chemists a valuable building block for introducing the 3,5-dichlorophenylmethane sulfonyl group, which can be pivotal for modulating the biological activity, stability, and pharmacokinetic properties of target compounds.[1]

The success of any synthetic procedure involving this reagent—from reaction setup and purification to formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the homogeneity of the reaction mixture but also influences reaction kinetics and impurity profiles. This guide provides an in-depth analysis of the predicted solubility of this compound, explains the underlying chemical principles, and offers a robust experimental protocol for researchers to determine precise solubility data in their own laboratory settings.

Physicochemical Properties and Their Impact on Solubility

To understand the solubility of this compound, we must first consider its key structural features.

-

Molecular Structure: The molecule consists of two distinct regions: the highly polar sulfonyl chloride group (-SO₂Cl) and the largely nonpolar, rigid 3,5-dichlorobenzyl group.

-

Polarity: The S=O and S-Cl bonds in the sulfonyl chloride group create a strong dipole moment, making this part of the molecule polar. Conversely, the aromatic ring with two chlorine atoms is lipophilic and nonpolar. This amphiphilic nature suggests that the molecule will not be perfectly soluble in either extremely polar or entirely nonpolar solvents.

-

Reactivity: As a class of compounds, sulfonyl chlorides are highly reactive towards nucleophiles.[3][4] This is particularly true for protic solvents like water and alcohols, which can attack the electrophilic sulfur atom, leading to solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester.[4] This reactivity means that for many protic solvents, the concept of "solubility" is replaced by "miscibility with reaction."

-

Physical State: The compound is a white solid at room temperature, meaning that energy (the enthalpy of solution) is required to break its crystal lattice structure before solvation can occur.[1]

These properties form the basis for predicting its behavior in various organic solvents.

Predicted Solubility Profile

While precise quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be constructed based on chemical principles and data from analogous compounds like methanesulfonyl chloride.[5][6][7] The following table summarizes the expected solubility at ambient temperature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Soluble | The nonpolar dichlorobenzyl group will interact favorably with these solvents via van der Waals forces. Toluene may offer slightly better solubility due to potential π-π stacking interactions with the aromatic ring. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Soluble to Very Soluble | These solvents offer the best balance. Their polarity can solvate the -SO₂Cl group without being reactive nucleophiles. The organic nature of these solvents also readily accommodates the lipophilic aromatic portion of the molecule. |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Insoluble | The compound will react with these solvents.[4][6] It is expected to be largely insoluble in water due to its significant nonpolar character. In alcohols, it will likely react to form sulfonate esters. |

| Ethers | Diethyl Ether, Dioxane | Soluble | Ethers provide moderate polarity to solvate the sulfonyl chloride group and are aprotic, ensuring the compound's stability. |

Factors Influencing Solubility: A Deeper Dive

The principle of "like dissolves like" is the primary determinant of solubility. For this compound, the ideal solvent must effectively solvate both its polar and nonpolar regions.

-

Polar Aprotic Solvents (The Optimal Choice): Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent choices for reactions involving sulfonyl chlorides. Their moderate dielectric constants stabilize the polar -SO₂Cl group, while their hydrocarbon structures interact favorably with the dichlorophenyl ring. Crucially, they lack acidic protons and are poor nucleophiles, preserving the integrity of the reagent.

-

Reactivity in Protic Solvents: The presence of a labile proton (e.g., the -OH group in water or alcohols) makes protic solvents unsuitable for dissolving sulfonyl chlorides for most applications. The lone pair on the oxygen atom readily attacks the sulfur center, displacing the chloride and leading to decomposition of the starting material.

-

Temperature Effects: Solubility of solids almost always increases with temperature. This is because the additional thermal energy helps overcome the energy barrier of breaking the crystal lattice and promotes the endothermic process of dissolution. This principle is key for techniques like recrystallization, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble when hot.

The logical relationship between solute, solvent, and solubility is depicted below.

Caption: Solute-Solvent Interaction Logic.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

Given the absence of public quantitative data, researchers must determine solubility empirically. The isothermal saturation method is a reliable and straightforward technique for this purpose. This protocol ensures self-validation by confirming that equilibrium has been reached.

Materials and Equipment:

-

This compound (reagent grade)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (±0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker bath or incubator

-

Syringes and 0.2 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL).

-

Use these standards to generate a calibration curve on the HPLC system by plotting peak area against concentration. This curve is essential for determining the concentration of the final saturated solutions.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. An amount that is clearly more than will dissolve is required (e.g., 50-100 mg).

-

Record the exact mass of the compound added.

-

Pipette a precise volume of the chosen test solvent (e.g., 2.0 mL) into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended. To ensure equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been achieved.

-

-

Sample Clarification:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any fine particulates that would artificially inflate the measured concentration.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample onto the HPLC system and record the peak area.

-

Using the calibration curve, calculate the concentration of the diluted sample.

-

Back-calculate to determine the concentration of the original, undiluted saturated solution. This value represents the solubility of the compound in that solvent at that temperature (e.g., in mg/mL or mol/L).

-

The workflow for this protocol is visualized in the diagram below.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonyl chlorides - Georganics [georganics.sk]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. Cas 124-63-0,Methanesulfonyl chloride | lookchem [lookchem.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. CAS 124-63-0: Methanesulfonyl chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-dichlorophenyl)methanesulfonyl chloride is a versatile sulfonyl chloride that has become an important building block in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a dichlorinated phenyl ring attached to a methanesulfonyl chloride moiety, allows for selective functionalization and the introduction of a sulfonyl group, which can significantly alter the biological activity and physicochemical properties of a molecule.[1] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important chemical intermediate.

I. Discovery and Historical Context

The synthesis of substituted benzyl chlorides, the precursors to compounds like this compound, has a rich history beginning with Stanislao Cannizzaro's first synthesis of benzyl chloride in 1853.[3] Over time, more efficient methods such as the photochemical chlorination of toluene were developed, paving the way for the creation of a wide array of substituted benzyl chlorides.[3] The subsequent development of methods to convert these substituted benzyl compounds into their corresponding sulfonyl chlorides likely led to the eventual synthesis of this compound as chemists explored the synthesis of novel reagents for various applications.

The importance of sulfonyl chlorides grew significantly with the discovery of sulfonamide antibiotics (sulfa drugs), which highlighted the critical role of the sulfonamide group in medicinal chemistry.[4] This spurred further research into the synthesis of diverse sulfonyl chlorides, including those with substituted aromatic rings like this compound, to explore their potential in creating new therapeutic agents.

II. Chemical Properties and Reactivity

This compound is a white solid with the molecular formula C₇H₅Cl₃O₂S and a molecular weight of 259.54 g/mol .[1][5] It is characterized by the presence of a reactive sulfonyl chloride group attached to a methylene bridge, which in turn is connected to a 3,5-dichlorinated phenyl ring.

| Property | Value | Source |

| CAS Number | 163295-70-3 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.54 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols.

Reaction with Amines to Form Sulfonamides

The most significant reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to its application in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.

Caption: Formation of a sulfonamide from this compound.

III. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 3,5-dichlorotoluene. While a specific, detailed historical synthesis was not found in the initial searches, a general and plausible synthetic route can be outlined based on established organic chemistry principles.

General Synthetic Pathway

A common approach to synthesizing aryl-methanesulfonyl chlorides involves the chlorination of the corresponding toluene derivative, followed by conversion to a thioether or a related sulfur-containing intermediate, which is then oxidized and chlorinated to the desired sulfonyl chloride.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound.

Step 1: Chlorination of 3,5-Dichlorotoluene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorotoluene in a suitable solvent such as carbon tetrachloride.

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and slowly add N-chlorosuccinimide (NCS) portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield 3,5-dichlorobenzyl chloride.

Step 2: Formation of the Thioacetate Intermediate

-

Dissolve the crude 3,5-dichlorobenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium thioacetate and stir the mixture at room temperature.

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the thioacetate intermediate.

Step 3: Oxidative Chlorination to the Sulfonyl Chloride

-

Dissolve the thioacetate intermediate in a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.

-

Continue the chlorination until the reaction is complete, as indicated by TLC or the disappearance of the yellow color.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

IV. Applications in Drug Discovery and Development

This compound is a valuable reagent for the synthesis of a variety of biologically active molecules. Its primary use is as a precursor for the introduction of the (3,5-dichlorophenyl)methanesulfonamide moiety into drug candidates.

This structural motif is found in compounds being investigated for a range of therapeutic areas. The dichloro-substitution on the phenyl ring can enhance binding affinity to target proteins through halogen bonding and can also modulate the pharmacokinetic properties of the molecule, such as its metabolic stability and lipophilicity.

V. Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also moisture-sensitive and should be handled in a dry, well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

VI. Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. While its specific historical discovery remains to be fully elucidated from the available literature, its development is a logical progression in the field of sulfonyl chloride chemistry. Its utility in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, underscores its importance to the scientific community. As the demand for novel and effective drugs and crop protection agents continues to grow, the role of specialized reagents like this compound is likely to expand further.

References

- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (3,5-dichlorophenyl)methanesulfonyl chloride: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of (3,5-dichlorophenyl)methanesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to predict and interpret the compound's spectral data. We present robust, field-proven protocols for the synthesis and subsequent spectroscopic characterization of the title compound, establishing a framework for its unambiguous identification and quality assessment. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Molecular Structure Analysis

This compound (CAS 163295-70-3) is a reactive chemical building block utilized in the preparation of various sulfonamide derivatives.[1][2] The precise introduction of the 3,5-dichlorophenylmethanesulfonyl moiety is crucial for modulating the biological activity and physicochemical properties of target molecules. Therefore, definitive structural confirmation of this intermediate is a critical checkpoint in any synthetic campaign.

The molecular structure, presented below, dictates its spectroscopic signature. Key features include:

-

An aliphatic methylene (CH₂) bridge , which will appear as a singlet in the ¹H NMR spectrum.

-

A 1,3,5-trisubstituted aromatic ring , giving rise to a distinct and predictable pattern in the aromatic region of the NMR spectra.

-

An electronegative sulfonyl chloride (-SO₂Cl) group , which significantly influences the chemical shift of the adjacent methylene protons.

-

Two chlorine atoms meta- to the methanesulfonyl group, which impact the electronic environment and chemical shifts of the aromatic protons and carbons.

Figure 1: Molecular Structure of this compound with atom labeling for spectroscopic assignment.

Proton (¹H) NMR Spectroscopy

Theoretical Predictions

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments (Hα, Hβ, Hγ).

-

Methylene Protons (Hα): These two protons on the carbon adjacent to the sulfonyl chloride group are chemically equivalent. They do not have any neighboring protons to couple with, so they will appear as a sharp singlet . Due to the strong electron-withdrawing effect of the -SO₂Cl group, this signal is expected to be significantly downfield, likely in the range of δ 4.5 - 5.0 ppm .

-

Aromatic Protons (Hβ, Hγ): The aromatic ring protons will appear in the characteristic downfield region.

-

Hβ (C2-H, C6-H): There are two equivalent protons ortho to the methylene group. Each is flanked by a chlorine atom and the C4-H proton. They will be split by the C4-H proton (Hγ) with a small meta-coupling constant (⁴J). This will result in a doublet (or a narrowly split triplet, often appearing as a sharp doublet). Their predicted chemical shift is around δ 7.4 - 7.6 ppm .

-

Hγ (C4-H): This single proton is para to the methylene group and is situated between two chlorine atoms. It will be split by the two equivalent Hβ protons. This will result in a triplet . The predicted chemical shift is around δ 7.5 - 7.7 ppm .

-

Predicted Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| Hα, Hα' | 4.75 | Singlet (s) | 2H | -CH₂-SO₂Cl |

| Hβ, Hβ' | 7.50 | Doublet (d) | 2H | Protons at C2, C6 |

| Hγ | 7.60 | Triplet (t) | 1H | Proton at C4 |

Analysis of Predicted Spectrum

The simplicity of the predicted spectrum provides a powerful diagnostic tool. A clean singlet integrating to 2H and a distinct aromatic pattern integrating to 3H would be strong evidence for the desired structure. The downfield shift of the methylene singlet is a key indicator of the presence of the highly deshielding sulfonyl chloride group.

Carbon-¹³ (¹³C) NMR Spectroscopy

Theoretical Predictions

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in the molecule.

-

Methylene Carbon (Cα): This carbon is directly attached to the electron-withdrawing sulfonyl chloride group and will be shifted significantly downfield for an sp³ carbon. A predicted chemical shift is in the range of δ 60 - 65 ppm .

-

Aromatic Carbons:

-

C-Cl (C3, C5): The two carbons directly bonded to chlorine will be equivalent and are expected around δ 135 - 138 ppm .

-

C-H (C2, C6): The two equivalent CH carbons ortho to the methylene group are predicted in the range of δ 128 - 132 ppm .

-

C-H (C4): The single CH carbon para to the methylene group is expected around δ 125 - 129 ppm .

-

Quaternary Carbon (C1): The carbon attached to the methylene group will be a quaternary carbon and is predicted to be in the range of δ 138 - 142 ppm .

-

Predicted Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| Cα | 62.0 | -C H₂-SO₂Cl |

| C4 | 127.0 | Aromatic C -H |

| C2, C6 | 130.0 | Aromatic C -H |

| C3, C5 | 136.0 | Aromatic C -Cl |

| C1 | 140.0 | Aromatic Quaternary C |

Infrared (IR) Spectroscopy

Theoretical Predictions

The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peaks for this compound are the strong absorptions from the sulfonyl chloride group.

-

S=O Stretching: The sulfonyl group will exhibit two characteristic, strong stretching vibrations:

-

Asymmetric Stretch (νas SO₂): Expected in the range of 1370 - 1390 cm⁻¹ .

-

Symmetric Stretch (νs SO₂): Expected in the range of 1170 - 1190 cm⁻¹ . The presence of these two intense bands is a definitive indicator of the -SO₂- group.

-

-

C-H Stretching:

-

Aromatic (ν C-H): Weak to medium bands appearing above 3000 cm⁻¹, typically 3050 - 3100 cm⁻¹ .

-

Aliphatic (ν C-H): Weak to medium bands appearing just below 3000 cm⁻¹, typically 2920 - 2980 cm⁻¹ .

-

-

C-Cl Stretching: A strong band for the C-Cl stretch is expected in the fingerprint region, typically around 700 - 800 cm⁻¹ .

Predicted Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 2960 | Medium | Aliphatic C-H Stretch |

| 1380 | Strong | Asymmetric SO₂ Stretch |

| 1180 | Strong | Symmetric SO₂ Stretch |

| 750 | Strong | C-Cl Stretch |

Experimental Protocols

Proposed Synthesis: Oxidative Chlorination

A reliable method for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. This protocol is adapted from established procedures.

Figure 2: Proposed workflow for the synthesis and characterization of the title compound.

Protocol:

-

Reaction Setup: To a stirred solution of 3,5-dichlorobenzylthiol (1.0 eq) in acetonitrile/water (4:1 v/v) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add N-chlorosuccinimide (NCS, 3.0 eq) and concentrated hydrochloric acid (0.2 eq) to the mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a solid.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Processing: Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive method for the structural confirmation of this compound. The predicted data, characterized by a downfield methylene singlet in the ¹H NMR, five distinct signals in the ¹³C NMR, and strong, characteristic S=O stretching bands in the IR spectrum, serve as a reliable benchmark for researchers synthesizing this important chemical intermediate. The protocols outlined herein represent standard, robust methodologies for its preparation and characterization, ensuring high fidelity in synthetic applications.

References

An In-depth Technical Guide to the Safe Handling and Application of (3,5-dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Synthesis

(3,5-dichlorophenyl)methanesulfonyl chloride is a highly reactive chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its utility lies in its capacity to introduce the (3,5-dichlorophenyl)methanesulfonyl moiety into a variety of molecular scaffolds, a feature that can significantly influence the biological activity and physicochemical properties of the target compounds. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and synthetic applications of this important reagent, tailored for professionals in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling and effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O₂S | [2] |

| Molecular Weight | 259.54 g/mol | [3] |

| CAS Number | 163295-70-3 | [2][3] |

| Appearance | Colorless to yellowish liquid | [4] |

| Purity | Typically ≥97% | [3] |

Hazard Communication and Safety Precautions

This compound is classified as a hazardous substance and requires stringent safety measures to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

-

Substances and mixtures which, in contact with water, emit flammable gases: Contact with water liberates toxic gas.

Personal Protective Equipment (PPE): The First Line of Defense

Due to its corrosive nature, a comprehensive suite of personal protective equipment is mandatory when handling this reagent.

-

Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

-

Skin and Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, chemical-resistant overalls should be considered.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of its vapors or any toxic gases produced upon decomposition.

Engineering Controls: Creating a Safe Workspace

-

Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.

Handling and Storage: Mitigating Risks

Proper handling and storage procedures are paramount to preventing accidents and maintaining the integrity of the reagent.

-

Handling:

-

Always handle this compound within a chemical fume hood.

-

Avoid all contact with skin and eyes.

-

Do not breathe vapors or fumes.

-

Prevent contact with water and moisture, as it reacts to liberate toxic gases.

-

Grounding and bonding may be necessary to prevent static discharge, which could be an ignition source.

-

-

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.

-

The storage area should be designated for corrosive materials.

-

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.

-

Neutralize the spill area with a dilute solution of sodium bicarbonate.

-

Disposal Considerations: Environmental Responsibility

This compound and any contaminated materials must be treated as hazardous waste.

-

Unused Reagent: Dispose of surplus and non-recyclable material through a licensed professional waste disposal service.

-

Contaminated Materials: Absorbent materials, gloves, and other items contaminated with the reagent should be placed in a sealed, labeled container and disposed of as hazardous waste.

-

Empty Containers: Uncleaned containers should be treated as the product itself and disposed of accordingly.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block for the synthesis of a variety of organic compounds, particularly sulfonamides, which are a prominent class of compounds in medicinal chemistry.

Proposed Synthesis of this compound

Step 1: Synthesis of (3,5-dichlorophenyl)methanethiol

The synthesis of the precursor, (3,5-dichlorophenyl)methanethiol, can be achieved through the reaction of 3,5-dichlorobenzyl chloride with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis.

Step 2: Oxidative Chlorination to this compound

The synthesized (3,5-dichlorophenyl)methanethiol can then be subjected to oxidative chlorination to yield the final product. Several reagents can be employed for this transformation, including chlorine gas in the presence of water or N-chlorosuccinimide (NCS) in a suitable solvent system.[5]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The (3,5-dichlorophenyl)methanesulfonyl group is a key pharmacophore in a number of biologically active molecules, including kinase inhibitors.[4][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer. The introduction of the dichlorinated phenyl ring can enhance binding affinity to the target protein through hydrophobic and halogen bonding interactions, while the sulfonyl group can act as a hydrogen bond acceptor. The synthetic accessibility of sulfonamides from this compound makes it an attractive starting material for the generation of libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

Visualizing the Workflow

To provide a clear and concise overview of the handling and reaction process, the following workflow diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

Caption: A schematic representation of a typical experimental workflow for the synthesis of sulfonamides using this compound.

Conclusion

This compound is a potent and versatile reagent with significant applications in the synthesis of novel therapeutic agents. Its reactivity, however, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively harness the synthetic potential of this valuable compound to advance their drug discovery and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing (3,5-Dichlorophenyl)methanesulfonyl Chloride

Foreword: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfa drug, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1][2][3][4] Beyond their well-established role as antimicrobial agents, sulfonamides exhibit a remarkable breadth of biological activities, including diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to act as a bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[5]

The synthesis of sulfonamides is, therefore, a fundamental process in drug discovery and development. The most common and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This application note provides a detailed, in-depth guide to the synthesis of novel sulfonamides using (3,5-dichlorophenyl)methanesulfonyl chloride , a versatile and reactive building block for introducing the dichlorinated phenylmethanesulfonyl moiety into target molecules.[8] This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying chemical principles, optimization strategies, and critical safety considerations.

Chemical Principles and Reaction Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, though occurring at a sulfur center rather than a carbonyl carbon.

1.1 The Reagent: this compound

This compound (CAS No: 163295-70-3) is a white solid that serves as a highly reactive electrophile.[8][9] The presence of the electron-withdrawing chlorine atoms on the phenyl ring can influence the electronic properties of the resulting sulfonamide, potentially affecting its binding affinity to biological targets. Its structure makes it a valuable intermediate for creating sulfonamide derivatives in pharmaceutical and agricultural research.[8]

| Property | Value | Source |

| CAS Number | 163295-70-3 | [8][9] |

| Molecular Formula | C₇H₅Cl₃O₂S | [8][9][10] |

| Molecular Weight | 259.54 g/mol | [8][9][10] |

| Appearance | White solid | [8] |

| Storage | Store at 0-8 °C | [8] |

1.2 The Mechanism: Nucleophilic Attack

The core of the reaction is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[11] The sulfur-chlorine bond is polarized, rendering the sulfur atom susceptible to this attack.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of this compound.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A non-nucleophilic base (e.g., triethylamine, pyridine) removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and generating the final sulfonamide product along with a hydrochloride salt byproduct.[7]

The use of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) formed in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a sulfonamide from a generic primary amine and this compound. Note: This protocol should be adapted based on the specific properties (solubility, reactivity) of the chosen amine.

2.1 Materials and Equipment

-

Reagents:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or Pyridine (1.5-2.0 eq) as a base

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

2.2 Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Add the base, triethylamine (1.5 eq), to the solution.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

-

Addition of Sulfonyl Chloride:

-

In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the sulfonyl chloride solution to the stirring amine solution dropwise over 10-15 minutes using a dropping funnel or syringe. Causality Note: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of unwanted side products.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 2-12 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess amine and base)

-

Saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Brine (to remove residual water)

-

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-